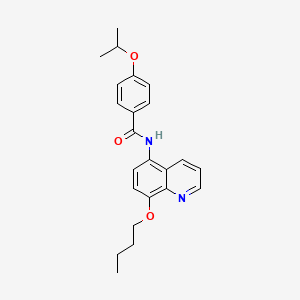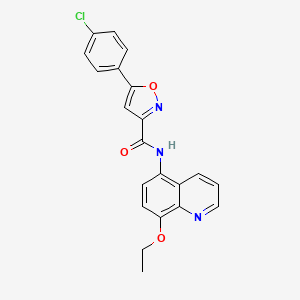![molecular formula C22H26N2O5 B11314993 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314993.png)
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group and a tetrahydrooxazoloquinolinol core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. The key steps include:
Formation of the Trimethoxyphenyl Precursor: This involves the methylation of a phenol derivative using reagents such as dimethyl sulfate in the presence of a base like sodium hydroxide.
Cyclization and Functionalization: The intermediate is then subjected to cyclization reactions to form the oxazoloquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced analogs, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: A flavone derivative with a trimethoxyphenyl group.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another phenethylamine derivative with trimethoxy substitutions.
Uniqueness
What sets 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol apart is its unique oxazoloquinoline core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets that are not observed with simpler trimethoxyphenyl derivatives .
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3,7,7-trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H26N2O5/c1-11-16-17(12-7-8-15(26-4)20(28-6)19(12)27-5)18-13(23-21(16)29-24-11)9-22(2,3)10-14(18)25/h7-8,17,23H,9-10H2,1-6H3 |
Clave InChI |
AIBPUWWRNLHOSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=C(C=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Propyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11314913.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314920.png)
![N-(3-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314924.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11314929.png)
![6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11314935.png)
![7-butyl-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314947.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314948.png)
![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B11314959.png)

![2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B11314966.png)
![N-(4-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314973.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11314987.png)
![3-Methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314990.png)
